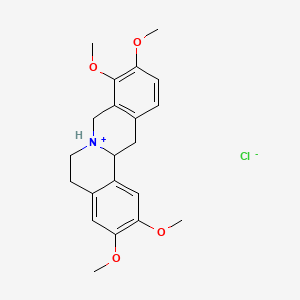

l-Tetrahydropalmatine hydrochloride

描述

l-Tetrahydropalmatine hydrochloride: is a chemical compound with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol. It is a derivative of berberine, a naturally occurring alkaloid found in various plants. This compound is known for its potential therapeutic properties and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of l-Tetrahydropalmatine hydrochloride typically involves the hydrogenation of berberine or its derivatives. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound involves the extraction of berberine from plant sources, followed by chemical modification to introduce the tetramethoxy groups. The final step involves the formation of the hydrochloride salt to enhance its solubility and stability.

化学反应分析

UV-Induced Degradation

Exposure to ultraviolet (UV) radiation triggers decomposition of l-THP·HCl in aqueous solutions. The primary degradation product is palmatine , formed via cleavage of C=C bonds and subsequent structural rearrangement .

| Condition | Degradation Pathway | Major Product | Key Analytical Evidence |

|---|---|---|---|

| UV (395 nm) | Oxidative cleavage of C=C bonds | Palmatine | HPLC-ESI-MS/MS, NMR |

This reaction is time-dependent, with palmatine formation correlating linearly with UV exposure duration . The mechanism involves photooxidation, highlighting the need for light-protected storage of l-THP·HCl formulations.

pH-Dependent Stability

l-THP·HCl demonstrates variable stability across pH ranges:

Alkaline conditions accelerate hydrolysis, likely due to deprotonation of tertiary amine groups, while acidic environments preserve structural integrity .

Metal Ion Interactions

Transition metals significantly influence l-THP·HCl stability:

| Metal Ion | Effect on Stability | Proposed Mechanism |

|---|---|---|

| Fe³⁺ | Strong destabilizing effect | Redox catalysis |

| Na⁺, K⁺, Ca²⁺ | Negligible impact | Non-reactive interaction |

Fe³⁺ induces oxidative degradation at concentrations ≥1 mM, likely through Fenton-like reactions generating reactive oxygen species . This necessitates caution in formulations containing iron-based excipients.

Thermal and Oxidative Stability

Analytical and Storage Considerations

科学研究应用

Analgesic Properties

l-THP has been extensively studied for its analgesic effects, particularly in models of acute and chronic pain.

- Mechanism of Action : l-THP acts as a blocker of voltage-activated L-type calcium channels and modulates sigma-1 receptor activation, which contributes to its pain-relieving properties. In animal studies, it has shown significant antinociceptive effects in formalin-induced pain models, demonstrating a dose-dependent reduction in pain behavior during the second phase of the formalin test .

- Clinical Implications : Its use in treating neuropathic pain and inflammatory pain has been documented. For instance, l-THP was found to exert antihyperalgesic effects in models induced by chemotherapeutic agents and segmental spinal nerve ligation .

Treatment of Anxiety Disorders

Research indicates that l-THP possesses anxiolytic properties, making it a candidate for treating various anxiety disorders.

- Clinical Studies : In a study involving rats subjected to stress, administration of l-THP resulted in significant reductions in anxiety-like behaviors as measured by increased open arm visits in the elevated plus maze test . This suggests its potential effectiveness in managing conditions like generalized anxiety disorder and post-traumatic stress disorder (PTSD).

- Pharmacological Profile : l-THP's sedative effects are dose-dependent, allowing it to alleviate anxiety without the addictive potential associated with many conventional anxiolytics .

Neuroprotective Effects

l-THP has demonstrated neuroprotective properties, particularly in models of cerebral ischemia.

- Research Findings : Studies have shown that l-THP can protect against acute global cerebral ischemia-reperfusion injury. In one study, rats treated with l-THP prior to ischemic events exhibited reduced infarct sizes compared to controls .

- Mechanisms : The neuroprotective effects are thought to be mediated through antioxidant mechanisms and modulation of inflammatory responses .

Anti-addiction Properties

l-THP has garnered attention for its potential role in treating substance use disorders.

- Cocaine Use Disorder (CUD) : Clinical trials have indicated that l-THP may reduce cocaine self-administration and cravings in human subjects. It acts on dopamine receptors and enhances GABAergic transmission, which could help mitigate withdrawal symptoms associated with addiction .

Other Therapeutic Applications

Beyond pain relief and neuroprotection, l-THP is being investigated for various other health conditions:

- Cardiovascular Health : l-THP has shown promise in protecting against myocardial ischemia-reperfusion injury, potentially benefiting patients with heart disease .

- Menstrual Pain : Its analgesic properties extend to alleviating dysmenorrhea through inhibition of uterine contractions .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Analgesia | Blocks calcium channels; sigma receptor modulation | Reduces pain in acute/chronic models |

| Anxiety Treatment | Sedative/hypnotic effects | Decreases anxiety-like behaviors in stressed animals |

| Neuroprotection | Antioxidant effects; anti-inflammatory | Protects against cerebral ischemia |

| Anti-addiction | Dopamine receptor antagonism | Reduces cocaine self-administration |

| Cardiovascular Protection | Cardioprotective effects | Mitigates damage from ischemia-reperfusion |

| Dysmenorrhea | Inhibits uterine contractions | Alleviates menstrual pain |

作用机制

The mechanism of action of l-Tetrahydropalmatine hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of telomerase reverse transcriptase and other proteins involved in cellular processes .

相似化合物的比较

Tetrahydropalmatine: A similar compound with similar therapeutic properties.

Palmatine chloride: Another derivative of berberine with similar chemical structure and properties.

Uniqueness: l-Tetrahydropalmatine hydrochloride is unique due to its specific tetramethoxy substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

l-Tetrahydropalmatine (l-THP), an alkaloid derived from the plant Corydalis yanhusuo, has garnered significant attention for its diverse pharmacological activities. This article explores the biological activity of l-THP, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Pharmacological Properties

l-THP exhibits a range of biological activities, including:

- Anti-addiction Effects : l-THP has shown promise in treating cocaine use disorder (CUD) by blocking dopamine receptors and reducing cocaine self-administration in animal models. A clinical study involving cocaine users indicated that l-THP could attenuate the rewarding properties of cocaine, suggesting its potential as a therapeutic agent for addiction management .

- Anti-inflammatory Activity : Research indicates that l-THP can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, particularly through the suppression of the NF-κB signaling pathway. This action demonstrates its potential in treating inflammatory diseases .

- Analgesic Effects : l-THP has been evaluated for its antinociceptive properties in various pain models. It significantly reduced pain responses in formalin-induced pain behavior and showed effectiveness in neuropathic pain models .

- Neuroprotective Effects : Studies have demonstrated that l-THP protects against cerebral ischemia-reperfusion injury and improves cardiac function post-myocardial ischemia by modulating pathways related to oxidative stress and apoptosis .

The mechanisms underlying the biological activities of l-THP involve several pathways:

- Dopamine Receptor Antagonism : l-THP acts as an antagonist at dopamine D1, D2, and D3 receptors, which is crucial for its anti-addiction properties .

- Inhibition of Pro-inflammatory Cytokines : By inhibiting NF-κB signaling, l-THP reduces the expression of inflammatory mediators .

- Modulation of GABAergic Transmission : l-THP enhances GABAergic transmission, which contributes to its analgesic effects .

- Activation of Neuroprotective Pathways : The compound influences the PI3K/Akt/mTOR signaling pathway, promoting cell survival and reducing apoptosis in neuronal tissues .

Table 1: Summary of Key Studies on l-Tetrahydropalmatine

Clinical Applications and Safety Profile

Clinical trials have highlighted the safety profile of l-THP, indicating it is well-tolerated with minimal side effects when administered at therapeutic doses. A randomized controlled trial assessed its pharmacokinetics in cocaine users, confirming its safety during short-term use . However, further studies are necessary to evaluate long-term effects and potential toxicity.

属性

IUPAC Name |

2,3,9,10-tetramethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[NH+]3C2)OC)OC)C=C1)OC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10097-84-4 (Parent) | |

| Record name | Berbine, 2,3,9,10-tetramethoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbine, 2,3,9,10-tetramethoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006024857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。